N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine is a chemical compound with a unique structure that combines a cyclohexene ring with a chloroethoxy group and a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine typically involves the reaction of cyclohex-2-en-1-one with 2-chloroethanol in the presence of a base to form the intermediate 2-(2-chloroethoxy)cyclohex-2-en-1-one. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethoxy group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in biological systems, it may interact with enzymes or proteins, leading to modifications that affect their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chlorophenyl)-2-cyclohex-2-en-1-ylacetamide
- 2-(2-chloroethoxy)cyclohexanone
- Cyclohex-2-en-1-one derivatives
Uniqueness
N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine is unique due to its combination of a chloroethoxy group and a hydroxylamine moiety attached to a cyclohexene ring
Eigenschaften
CAS-Nummer |
58999-09-0 |
---|---|
Molekularformel |
C8H12ClNO2 |
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
N-[2-(2-chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H12ClNO2/c9-5-6-12-8-4-2-1-3-7(8)10-11/h4,11H,1-3,5-6H2 |
InChI-Schlüssel |
RSVHIOBIXAXTAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C(=NO)C1)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.